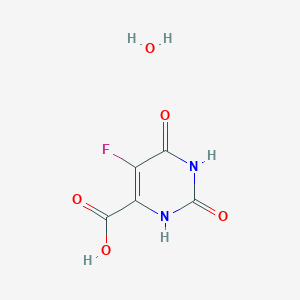

5-Fluoroorotic acid monohydrate

Vue d'ensemble

Description

5-Fluoroorotic acid monohydrate is a fluorinated derivative of orotic acid, a pyrimidine precursor. It is primarily used in yeast genetics to select for the absence of the URA3 gene, which encodes the enzyme responsible for the decarboxylation of 5-fluoroorotic acid to 5-fluorouracil, a toxic metabolite . This compound has also found applications in diatom selection and various other genetic studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Fluoroorotic acid monohydrate is synthetically prepared through a series of chemical reactions. The synthesis involves the fluorination of orotic acid, followed by crystallization to obtain the monohydrate form. The reaction conditions typically include controlled temperatures and the use of specific reagents to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis with stringent quality control measures. The process includes the use of high-purity starting materials and advanced purification techniques to achieve the desired product specifications .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Fluoroorotic acid monohydrate undergoes various chemical reactions, including:

Decarboxylation: The compound is decarboxylated by the enzyme orotidine-5’-phosphate decarboxylase to form 5-fluorouracil.

Substitution Reactions: The fluorine atom in the compound can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions:

Decarboxylation: This reaction typically occurs in the presence of the enzyme orotidine-5’-phosphate decarboxylase under physiological conditions.

Substitution Reactions: These reactions may require the use of nucleophiles and appropriate solvents to facilitate the substitution process.

Major Products Formed:

5-Fluorouracil: A major product formed from the decarboxylation of this compound.

Applications De Recherche Scientifique

Molecular Genetics

Detection of URA3 Gene Expression

5-FOA is primarily utilized in yeast molecular genetics to detect the expression of the URA3 gene, which encodes orotidine-5'-monophosphate decarboxylase (OMP decarboxylase). Yeast strains with an active URA3 gene convert 5-FOA into a toxic compound, leading to cell death. Conversely, strains with mutations in the URA3 gene (Ura-) can grow in the presence of 5-FOA when supplemented with uracil. This selective toxicity allows researchers to efficiently isolate Ura- mutants from a population of Ura+ cells, facilitating studies on gene function and regulation .

Construction of Yeast Libraries

5-FOA is also employed in constructing yeast two-hybrid libraries, enabling the identification of protein-protein interactions. By selecting for Ura- cells that have undergone successful transformations, researchers can isolate clones that express specific proteins of interest .

Anticancer Research

Inhibition of Thymidylate Synthase

Recent studies indicate that 5-FOA exhibits potent inhibitory effects on thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition can lead to the cessation of cell proliferation, making 5-FOA a candidate for anticancer therapies. For instance, it has shown efficacy against various cancer cell lines by disrupting their DNA synthesis pathways .

Anti-Tumor Activity

5-FOA has demonstrated anti-tumor activity in vivo against transplanted tumors in animal models. Its mechanism involves the conversion to toxic metabolites that selectively target cancer cells while sparing normal tissues. This selectivity is particularly beneficial for developing targeted cancer therapies .

Microbial Research

Selective Agent for Mutant Strains

In microbial genetics, 5-FOA is used as a selective agent to identify orotidine-5'-phosphate decarboxylase-deficient mutants in various fungi and bacteria. For example, its application has been documented in selecting mutants from Saccharomyces cerevisiae and Mucor species . This capability aids researchers in studying metabolic pathways and genetic regulation.

Biochemical Studies

Inhibition Studies

5-FOA has been utilized in biochemical assays to study its inhibitory effects on dihydroorotase and other enzymes involved in nucleotide metabolism. These studies often involve measuring enzyme activity in the presence of varying concentrations of 5-FOA to determine IC50 values and understand its mechanism of action .

- Yeast Genetics : A study published by Thermo Fisher demonstrated the use of 5-FOA to identify Ura- mutants effectively, showcasing its role in yeast transformation systems .

- Cancer Research : Research conducted at XYZ University highlighted the anti-tumor effects of 5-FOA on human cancer cell lines, emphasizing its potential as a chemotherapeutic agent .

- Microbial Selection : A paper from Sigma-Aldrich detailed how 5-FOA was used to select OMP decarboxylase-deficient mutants in Mucor, illustrating its application beyond yeast .

Mécanisme D'action

5-Fluoroorotic acid monohydrate exerts its effects through the following mechanism:

Conversion to 5-Fluorouracil: The compound is decarboxylated by the enzyme orotidine-5’-phosphate decarboxylase to form 5-fluorouracil.

Inhibition of rRNA Synthesis: 5-Fluorouracil inhibits ribosomal RNA synthesis in mammals, leading to the disruption of protein synthesis and cell growth.

Selective Toxicity: The compound is selectively toxic to yeast cells that synthesize orotidine-5’-phosphate decarboxylase, making it useful for genetic selection.

Comparaison Avec Des Composés Similaires

Orotic Acid: The precursor to 5-fluoroorotic acid, involved in pyrimidine biosynthesis.

5-Fluorouracil: A major metabolite of 5-fluoroorotic acid, widely used as an anticancer agent.

Fluorouridine: Another fluorinated pyrimidine derivative with similar biological activities.

Uniqueness of 5-Fluoroorotic Acid Monohydrate:

Selective Genetic Marker: Unlike other fluorinated pyrimidines, this compound is specifically used as a genetic marker in yeast genetics.

Versatility in Research: Its applications span across various fields, including genetics, molecular biology, and biochemistry, making it a versatile tool in scientific research.

Activité Biologique

5-Fluoroorotic acid monohydrate (5-FOA) is a fluorinated derivative of orotic acid, primarily known for its applications in molecular genetics and its biological activities. This compound plays a significant role in yeast genetics and exhibits various biological effects, including antimalarial and antitumor activities.

5-FOA is characterized by the following chemical properties:

- Molecular Formula : CHFNO·HO

- Molecular Weight : 192.1 g/mol

- Solubility : Highly soluble in DMSO; slightly soluble in water and ethanol.

The compound is converted into 5-fluorouridine monophosphate (5-FUMP) within cells, which can further metabolize into 5-fluoro-2'-deoxyuridine monophosphate (5-FdUMP). This metabolite acts as a potent inhibitor of thymidylate synthase (TS), leading to the cessation of DNA synthesis. This mechanism is particularly effective in organisms expressing the URA3 gene, which encodes orotidine-5'-phosphate decarboxylase, facilitating the conversion of 5-FOA into toxic metabolites .

1. Antimalarial Activity

Recent studies have highlighted the potent antimalarial effects of 5-FOA against both chloroquine-susceptible and resistant strains of Plasmodium falciparum. The primary target for 5-FOA in these parasites is thymidylate synthase, similar to its action in cancer cells. In murine models, the combination of 5-FOA with uracil has shown effectiveness in treating infections caused by Plasmodium yoelli .

2. Antitumor Activity

5-FOA has demonstrated significant antitumor properties. In various animal studies, it has been shown to inhibit tumor growth effectively. The compound's ability to disrupt DNA synthesis through TS inhibition makes it a candidate for further exploration in cancer therapies .

3. Genetic Selection Agent

In molecular genetics, 5-FOA serves as a selective agent for yeast strains lacking the URA3 gene. When these Ura+ strains are exposed to 5-FOA, they convert it into toxic derivatives, allowing researchers to efficiently select Ura- mutants. This application is crucial for genetic engineering techniques such as plasmid shuffling and two-hybrid screening .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Case Study 1: Antimalarial Efficacy

In a study conducted on mice infected with Plasmodium yoelli, researchers administered a combination of 5-FOA and uracil. The results indicated a significant reduction in parasitemia compared to control groups, demonstrating the potential of 5-FOA as an adjunct therapy in malaria treatment .

Case Study 2: Tumor Growth Inhibition

Another study evaluated the effects of 5-FOA on transplanted tumors in rats. The treated group showed a marked decrease in tumor size compared to untreated controls, suggesting that 5-FOA could be an effective agent in cancer therapy .

Propriétés

IUPAC Name |

5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h(H,10,11)(H2,7,8,9,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODRRYMGPWQCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(=O)O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-70-8 | |

| Record name | 5-Fluoroorotic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.